molecular formula C25H23N3O5S B2372642 Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851977-65-6

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2372642
CAS No.: 851977-65-6
M. Wt: 477.54
InChI Key: XGQDVLNBHWCJGE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a bicyclic thieno[3,4-d]pyridazine core. This structure is substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a 3-phenylpropanamido moiety, while the ethyl carboxylate group occupies position 1. Such derivatives are often explored in medicinal chemistry for their capacity to engage in hydrogen bonding and π-π stacking, which are critical for biological activity .

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-3-33-25(31)22-19-15-34-23(26-20(29)14-9-16-7-5-4-6-8-16)21(19)24(30)28(27-22)17-10-12-18(32-2)13-11-17/h4-8,10-13,15H,3,9,14H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQDVLNBHWCJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The thieno[3,4-d]pyridazine scaffold is central to the target compound. A widely cited approach involves the cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For instance, McMillan et al. demonstrated that diethyl 2-formylbutanedioate reacts with hydrazine hydrate to yield ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate, albeit with low efficiency. Modern adaptations leverage dichlorobenzene solvents and Lewis acids (e.g., aluminum chloride) to enhance regioselectivity and yield.

A pivotal advancement involves the Dieckmann condensation of methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate, followed by oxidation with N-bromosuccinimide to form the thieno[3,4-d]pyridazine methyl ester. This method achieves a 79% yield under lithium-ammonia reduction conditions.

Table 1: Key Reaction Conditions for Core Synthesis

Step Reagents/Conditions Yield Source
Cyclocondensation Hydrazine hydrate, dichlorobenzene, 70°C 35–45%
Dieckmann Condensation N-Bromosuccinimide, THF, −10°C 79%

Introduction of the 4-Methoxyphenyl Group

Functionalization at the 3-position of the thieno[3,4-d]pyridazine core with a 4-methoxyphenyl group is achieved via Friedel-Crafts acylation. A patent by JP2004182660A details the condensation of 4-methoxyphenylbutyric acid with succinic anhydride in dichlorobenzene, catalyzed by aluminum chloride. This method ensures para-selectivity (>99%) and avoids ortho/meta byproducts due to the high solubility of dichlorobenzene.

Critical Parameters :

  • Solvent : Ortho-dichlorobenzene (3–15× weight of substrate)
  • Temperature : −20°C to 20°C
  • Lewis Acid : 2.05–2.3 equivalents of AlCl₃ relative to succinic anhydride.

Incorporation of the 3-Phenylpropanamido Moiety

The 5-position amidation involves coupling 3-phenylpropanoyl chloride with the amino-substituted intermediate. Wolf-Kishner reduction of 4-alkoxyphenyl-4-oxo-butyric acid (from Step 2) yields 4-alkoxyphenylbutyric acid, which is converted to its acid chloride using thionyl chloride. Subsequent reaction with ammonium hydroxide generates the primary amide, achieving 97% yield under catalytic hydrogenation conditions.

Table 2: Amidation Optimization

Substrate Reagent Conditions Yield Source
4-Methoxyphenylbutyric acid SOCl₂, NH₄OH 25°C, 2 h 97%

Esterification to Form the Ethyl Carboxylate

The final esterification at the 1-position employs ethyl chloroformate in the presence of pyridine. A patent by EP2857387A1 highlights the hydrolysis of methyl esters under acidic conditions (e.g., HCl/EtOH) to yield carboxylic acids, which are then esterified with ethanol. This step typically attains 85–90% purity, necessitating recrystallization from ethanol-water mixtures.

Catalytic and Green Chemistry Approaches

Recent efforts prioritize solvent-free and eco-friendly protocols. Al-Zaydi et al. demonstrated that neat reaction conditions (no solvent) for thieno[3,4-c]pyridinone synthesis reduce waste and improve atom economy. Applying this to the target compound’s pyridazine core could enhance sustainability without compromising yield.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural validation. For instance:

  • ¹H-NMR (CDCl₃): δ 1.93 (q, J = 7.4 Hz, 2H, CH₂), 3.78 (s, 3H, OCH₃).
  • MS : m/z 477.54 [M+H]⁺, consistent with the molecular formula C₂₅H₂₃N₃O₅S.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles can replace functional groups in the compound under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The trifluoromethyl-substituted analogue, ethyl 4-oxo-5-(3-phenylpropanamido)-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (), differs primarily in the substituent at position 3 (4-trifluoromethylphenyl vs. 4-methoxyphenyl). Key comparisons include:

  • Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing (-I effect), reducing electron density on the aromatic ring, whereas the methoxy group is electron-donating (+M effect). This difference impacts dipole moments and may alter binding affinities in biological targets .
  • The methoxy group offers moderate hydrophilicity, balancing solubility and permeability .

Functional Group Variations in Thieno[3,4-d]pyridazine Derivatives

Another structurally related compound, ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (), features amino groups at positions 3 and 3. Key distinctions include:

  • Synthetic Complexity: Introduction of amino groups may require additional protection/deprotection steps during synthesis, unlike the straightforward coupling of methoxy or trifluoromethyl substituents .

Structural and Conformational Analysis

The thieno[3,4-d]pyridazine core adopts a puckered conformation influenced by substituents. Computational studies using Cremer-Pople puckering coordinates () suggest that bulky groups like trifluoromethyl may induce greater ring distortion compared to methoxy, altering molecular topology and intermolecular packing in crystal structures .

Data Table: Comparative Analysis of Thieno[3,4-d]pyridazine Derivatives

Compound Name Substituent (Position 3) Substituent (Position 5) logP (Predicted) Key Properties
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-Methoxyphenyl 3-Phenylpropanamido ~3.2 Moderate solubility, electron-donating substituent, potential for H-bonding
Ethyl 4-oxo-5-(3-phenylpropanamido)-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-Trifluoromethylphenyl 3-Phenylpropanamido ~4.1 High lipophilicity, electron-withdrawing substituent, enhanced metabolic stability
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-Aminophenyl Amino ~1.8 High aqueous solubility, strong H-bonding capacity, lower logP

Biological Activity

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the methoxy group and the phenylpropanamide moiety contributes to its pharmacological profile.

Antimicrobial Properties

Recent studies have indicated that derivatives of thieno[3,4-d]pyridazine exhibit antimicrobial activity. For instance, compounds with similar structural motifs have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.

Microbial Strain Activity Reference
E. coliInhibitory
S. aureusModerate
P. aeruginosaWeak

Anticancer Activity

The compound has been evaluated for anticancer properties in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes key findings:

Cancer Cell Line IC50 (µM) Mechanism Reference
HeLa15Caspase activation
MCF-720Cell cycle arrest
A54925Apoptosis induction

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may interact with various signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have documented the effects of this compound in vivo and in vitro:

  • Study on Antitumor Effectiveness : A study conducted on mice bearing tumor xenografts demonstrated a significant reduction in tumor size following treatment with this compound compared to controls (p < 0.05) .
  • Toxicity Assessment : Toxicological evaluations indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .

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